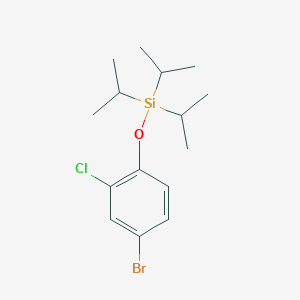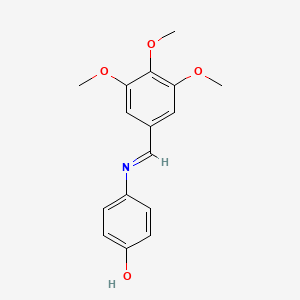
4-Hydroxy-N-(3,4,5-trimethoxybenzylidene)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-N-(3,4,5-trimethoxybenzylidene)aniline is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond (C=N) formed by the condensation of an amine and a carbonyl compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N-(3,4,5-trimethoxybenzylidene)aniline typically involves the condensation reaction between 4-hydroxyaniline and 3,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general procedure is as follows:
- Dissolve 4-hydroxyaniline in ethanol.
- Add 3,4,5-trimethoxybenzaldehyde to the solution.
- Heat the mixture under reflux for several hours.
- Allow the reaction mixture to cool to room temperature.
- Filter the precipitated product and wash with cold ethanol.
- Dry the product under reduced pressure.
Industrial Production Methods
While the laboratory-scale synthesis is straightforward, industrial production may involve optimization of reaction conditions to enhance yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and continuous flow reactors to scale up the production process.
化学反応の分析
Types of Reactions
4-Hydroxy-N-(3,4,5-trimethoxybenzylidene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Ethers or esters depending on the substituent used.
科学的研究の応用
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of 4-Hydroxy-N-(3,4,5-trimethoxybenzylidene)aniline involves its interaction with molecular targets through the imine group. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, its antioxidant properties are attributed to the presence of the hydroxyl and methoxy groups, which can scavenge free radicals and reduce oxidative stress.
類似化合物との比較
Similar Compounds
- 4-Hydroxy-N-(3,4-dimethoxybenzylidene)aniline
- 4-Hydroxy-N-(3,5-dimethoxybenzylidene)aniline
- 4-Hydroxy-N-(3,4,5-trimethoxybenzylidene)benzohydrazide
Uniqueness
4-Hydroxy-N-(3,4,5-trimethoxybenzylidene)aniline is unique due to the presence of three methoxy groups on the benzylidene moiety, which can enhance its electron-donating properties and influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and properties.
特性
分子式 |
C16H17NO4 |
|---|---|
分子量 |
287.31 g/mol |
IUPAC名 |
4-[(3,4,5-trimethoxyphenyl)methylideneamino]phenol |
InChI |
InChI=1S/C16H17NO4/c1-19-14-8-11(9-15(20-2)16(14)21-3)10-17-12-4-6-13(18)7-5-12/h4-10,18H,1-3H3 |
InChIキー |
RGBMBNCCMCQPNL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C=NC2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


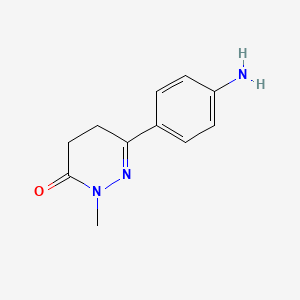
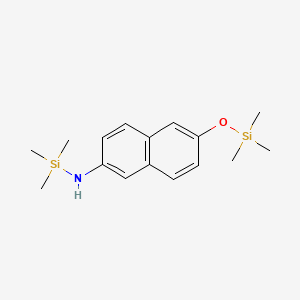
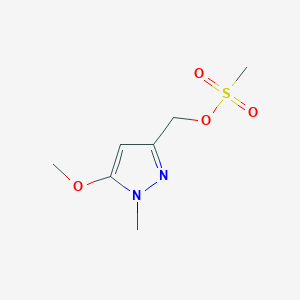

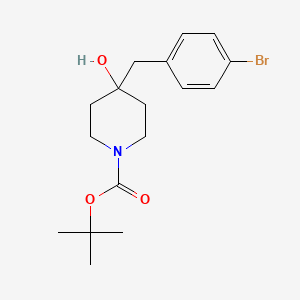
![[1,2,4]Triazolo[1,5-c]quinazoline-2,5(3H,6H)-dione](/img/structure/B13977800.png)
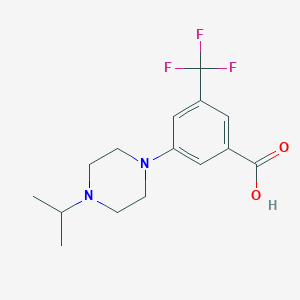
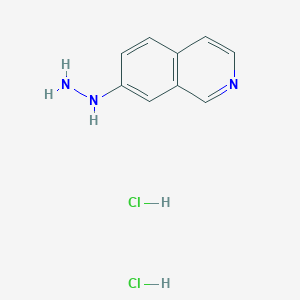
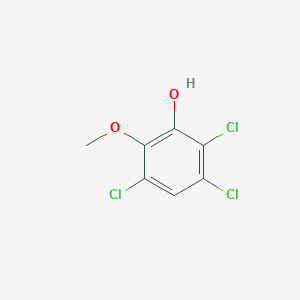
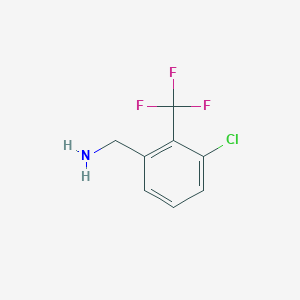
![Tert-butyl4-[2-hydroxy-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13977817.png)
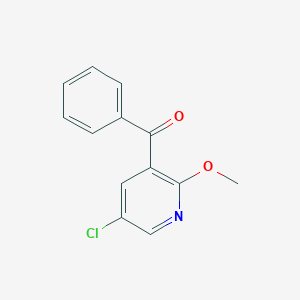
![8-Ethyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13977839.png)
